Collagen Triple-Helix Thermal Stability: Methoxyproline vs. Hydroxyproline
In a collagen-related peptide model (Pro-Yaa-Gly)10, replacement of natural (2S,4R)-4-hydroxyproline (Hyp, Yaa = Hyp) with (2S,4R)-4-methoxyproline (Mop, Yaa = Mop) raises the triple-helix melting temperature (Tm) from 62.0 °C to 70.1 °C, a gain of +8.1 °C [1]. In the same system, (2S,4R)-4-fluoroproline (Flp) yields Tm = 91 °C, a further 20.9 °C above Mop but requiring synthetically demanding fluorination chemistry [1]. The N-methylated derivative (target compound, trans-N-methyl-4-methoxyproline) is anticipated to retain the stereoelectronic stabilization conferred by the 4-methoxy group while offering altered solubility and hydrogen-bonding properties relative to Mop [2].
| Evidence Dimension | Triple-helix melting temperature (Tm) by circular dichroism |
|---|---|
| Target Compound Data | Tm = 70.1 °C for (ProMopGly)10 (Mop = (2S,4R)-4-methoxyproline; target compound is the N-methylated analogue) |
| Comparator Or Baseline | (ProHypGly)10 Tm = 62.0 °C; (ProFlpGly)10 Tm = 91 °C |
| Quantified Difference | +8.1 °C vs. Hyp; −20.9 °C vs. Flp |
| Conditions | 50 mM HOAc (pH 3.0), CD spectroscopy |
Why This Matters
Collagen triple-helix thermal stability is a critical parameter for biomaterial design; the methoxyproline scaffold provides intermediate stability that balances enhanced performance with synthetic accessibility, guiding procurement for tissue engineering applications.
- [1] Frank W. Kotch, Ilia A. Guzei, Ronald T. Raines. Stabilization of the Collagen Triple Helix by O-Methylation of Hydroxyproline Residues. J. Am. Chem. Soc. 2008, 130 (10), 2952–2953. (Table 1: Tm in water). View Source
- [2] Raines, Ronald T. Stabilization of the collagen triple helix by O-methylation of hydroxyproline residues. US Patent 7,858,741 B2, issued Dec 28, 2010. View Source
